molecular formula C13H25N3OS B1606697 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea CAS No. 21545-54-0

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea

Cat. No.: B1606697
CAS No.: 21545-54-0
M. Wt: 271.42 g/mol
InChI Key: AKYYGBUVZFGJNI-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea is a chemical compound with the molecular formula C13H25N3OS and a molecular weight of 271.42 g/mol . It is known for its unique structure, which includes a cyclohexyl group, a morpholinoethyl group, and a thiourea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea typically involves the reaction of cyclohexyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety into corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyl and morpholinoethyl groups contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-morpholinoethyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2-morpholinoethyl)thiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Cyclohexyl-3-(2-piperidinoethyl)thiourea: Similar structure but with a piperidinoethyl group instead of a morpholinoethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3OS/c18-13(15-12-4-2-1-3-5-12)14-6-7-16-8-10-17-11-9-16/h12H,1-11H2,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYYGBUVZFGJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066713
Record name N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

21545-54-0
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21545-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexyl-N'-(2-(4-morpholinyl)ethyl)thiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021545540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiourea, N-cyclohexyl-N'-[2-(4-morpholinyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Cyclohexyl-N'-[2-(4-morpholinyl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-3-(2-morpholinoethyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-CYCLOHEXYL-N'-(2-(4-MORPHOLINYL)ETHYL)THIOUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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